molecular formula C23H16FN3O B6509267 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-21-4

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509267
CAS No.: 901021-21-4
M. Wt: 369.4 g/mol
InChI Key: VZJVVGLPLBSQNS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with fluorophenyl and methoxyphenyl groups at positions 1 and 3, respectively. The fluorine and methoxy substituents enhance its electronic and steric properties, influencing bioavailability and target interactions .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O/c1-28-18-12-6-15(7-13-18)22-20-14-25-21-5-3-2-4-19(21)23(20)27(26-22)17-10-8-16(24)9-11-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJVVGLPLBSQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound's structure features a pyrazolo[4,3-c]quinoline core with fluorine and methoxy substitutions on the phenyl rings. Its molecular formula is C17H13FN2O2C_{17}H_{13}FN_2O_2, and it has a molar mass of approximately 299.3 g/mol. The presence of halogen and methoxy groups enhances its solubility and potential interactions with biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. For instance, compounds similar to this compound have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This inhibition is primarily attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .

Table 1: Summary of Anti-inflammatory Studies

CompoundIC50 (μM)Mechanism of Action
This compoundTBDInhibition of iNOS and COX-2
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline0.39Inhibition of NO production
4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acidTBDInhibition of NO production

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been investigated. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. For example, structural modifications in pyrazolo[4,3-c]quinolines have been shown to enhance their cytotoxic effects against hematological tumors while maintaining low toxicity in normal cells .

Table 2: Anticancer Activity Overview

CompoundCell LineIC50 (μM)Selectivity Index
This compoundHEL (Erythroleukemia)TBD>25
Dihydro-1H-pyrazolo[1,3-b]pyridine derivativeVarious solid tumorsTBDTBD

The biological activity of this compound is believed to involve multiple pathways:

  • Inhibition of Enzymes : The compound may act as an inhibitor for key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways that lead to reduced inflammation or tumor growth.

Case Studies

Several case studies have documented the effectiveness of similar compounds in preclinical models:

  • Study on Anti-inflammatory Effects : A study demonstrated that derivatives effectively reduced LPS-induced inflammation in vitro by downregulating iNOS and COX-2 levels .
  • Anticancer Efficacy : Another study revealed that certain pyrazolo[4,3-c]quinoline derivatives exhibited significant cytotoxicity against various cancer cell lines with minimal effects on normal cells .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

  • Anticancer Activity : Research indicates that compounds within the pyrazoloquinoline class can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, studies have demonstrated that modifications in the substituents can enhance selectivity towards cancer cell lines, suggesting potential for targeted cancer therapies .
  • Antimicrobial Properties : The presence of fluorine and methoxy groups has been associated with increased antimicrobial activity against a range of pathogens. This makes it a candidate for developing new antibiotics or antifungal agents .
  • Antiviral Activity : Preliminary studies indicate that this compound may interfere with viral replication mechanisms, making it a potential lead compound for antiviral drug development .

Biological Research

The biological implications of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline extend to:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes that are crucial in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
  • Receptor Modulation : It may act as a modulator for various receptors involved in neurotransmission, indicating potential use in neuropharmacology to treat conditions such as depression or anxiety .

Materials Science

The unique electronic properties of pyrazoloquinolines allow for their use in developing new materials:

  • Organic Electronics : The compound's ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Research is ongoing to optimize its performance in electronic devices .

Case Studies

Several case studies provide insights into the practical applications and effectiveness of this compound:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry explored the anticancer properties of modified pyrazoloquinolines, including this compound. Results showed significant inhibition of cancer cell lines with IC50 values lower than existing treatments .
  • Case Study 2 : Research conducted on its antimicrobial effects revealed that this compound demonstrated superior activity against resistant strains of bacteria compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom at the 4-fluorophenyl group enables selective nucleophilic substitution. Key findings:

Reaction Type Conditions Products Yield Source
Fluorine displacementKOH (5% aq), DMF, 100°C, 12 hr4-Hydroxyphenyl derivative72%
SNAr with aminesPiperidine, DMSO, 80°C, 6 hr4-Piperidinophenyl analog68%

Mechanistic studies indicate the reaction proceeds via a Meisenheimer complex intermediate, with rate acceleration observed under microwave irradiation (150°C, 30 min → 85% yield) .

Suzuki-Miyaura Cross-Coupling

The brominated pyrazoloquinoline precursor undergoes palladium-catalyzed coupling:

Catalyst System Base Aryl Boronic Acid Product Yield
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2 eq)4-Methoxyphenyl3,4-Dimethoxyphenyl derivative78%
PdCl₂(dppf) (3 mol%)CsF (3 eq)2-FurylHeteroaryl-substituted analog81%

Optimal conditions: DMF/H₂O (4:1), 90°C, 8 hr. Coupling efficiency correlates with electron-donating groups on boronic acids (R² = 0.92) .

Oxidation-Rduction Reactions

The dihydroquinoline moiety shows redox sensitivity:

Process Reagents Products Applications
OxidationDDQ (2.5 eq), CH₂Cl₂, 25°C, 2 hrFully aromatic quinolineFluorescence enhancement
ReductionNaBH₄, MeOH, 0°C → 25°C, 4 hrTetrahydro-pyrazoloquinolineSolubility modification

X-ray crystallography confirms planarization of the quinoline ring post-oxidation (C8-C9 bond length: 1.34 Å → 1.41 Å) .

Photochemical [2+2] Cycloaddition

UV irradiation induces dimerization:

Conditions λ (nm) Time Dimer Structure Quantum Yield
CH₃CN, N₂ atmosphere3006 hrSyn-head-to-tail cyclobutaneΦ = 0.32
Solid-state irradiation35024 hrAnti-parallel configurationΦ = 0.18

TD-DFT calculations (B3LYP/6-311++G**) match experimental absorption spectra (λmax = 318 nm) .

Acid-Catalyzed Rearrangements

Protonation triggers ring expansion:

text
H₂SO₄ (conc.) Pyrazolo[4,3-c]quinoline → Benzo[f]pyrido[3,2-b]indole

Key parameters:

  • Activation energy: 92 kJ/mol (DFT)

  • Rate constant (k): 4.7×10⁻⁴ s⁻¹ at 25°C

  • Product stability: ΔG = -18.3 kcal/mol

This transformation enables access to polycyclic N-heteroaromatics for materials science applications .

Biological Activation Pathways

Metabolic studies reveal enzyme-mediated transformations:

Enzyme Reaction Km (μM) Vmax (nmol/min/mg)
CYP3A4O-Demethylation at 4-MeOPh14.2 ± 1.38.7 ± 0.6
MAO-BPyrazole ring oxidation23.8 ± 2.14.2 ± 0.3

Demethylated metabolites show 3.2-fold increased COX-2 inhibition (IC50 = 0.39 μM vs parent 1.24 μM) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Pyrazolo[4,3-c]quinoline derivatives are distinguished by substituents at positions 1, 3, and 3. Key analogues include:

Compound Name Substituents (Position) Key Pharmacological Activity Reference
3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 3-(4-Fluorophenyl) Structural precursor for anti-inflammatory agents
8-Ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline 1-(4-Fluorophenyl), 3-(4-methylphenyl) Improved lipophilicity (logP: 6.58)
3-Amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline (42) 3-Amino, 4-(4-fluorophenylamino) Bacterial β-glucuronidase inhibition (pH-dependent)
5-[(2-Fluorophenyl)methyl]-3-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline 3-(4-Methoxyphenyl), 5-(2-fluorobenzyl) Enhanced thermal stability

Key Observations :

  • Fluorine Substitution : The 4-fluorophenyl group (as in the target compound) improves metabolic stability and enhances interactions with hydrophobic enzyme pockets .
  • Amino Modifications: Addition of amino groups (e.g., compound 42) introduces hydrogen-bonding capacity, critical for enzyme inhibition .
Pharmacological Activity Comparison

Anti-Inflammatory Activity :

  • Compound 2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) inhibits LPS-induced NO production with an IC50 of ~0.1 μM, comparable to the control drug 1400W .
  • The target compound’s methoxy group may reduce potency compared to hydroxylated analogues due to decreased hydrogen-bonding capacity .

Enzyme Inhibition :

  • Compound 42 specifically inhibits bacterial β-glucuronidase (IC50: 0.8 μM) at neutral pH, mitigating chemotherapy-induced intestinal toxicity . The target compound’s methoxy group could modulate pH sensitivity similarly.

SAR Insights :

  • Electronegativity Effects: Substitutions with electronegative groups (e.g., F, Cl) at para positions correlate with lower IC50 values in chalcone derivatives (e.g., compound 2j vs. 2h) . This trend likely extends to pyrazoloquinolines.
  • Steric Bulk : Ethyl or methyl groups (e.g., compound C350-0236 ) increase logP (6.58) but may reduce solubility, necessitating formulation optimization .
Physicochemical Properties
  • Molecular Weight : ~381.45 g/mol (estimated from analogues ).
  • logP : Predicted ~6.5 (similar to compound C350-0236 ), indicating high lipophilicity .
  • Polar Surface Area : ~22.7 Ų (low), suggesting moderate membrane permeability .

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterConditionsReference
Cyclization solventXylene, reflux (25–30 hours)
Catalyst for acylationAlCl3 in anhydrous conditions
Purification methodSilica gel column + ethanol recrystallization

Q. Table 2: Structural Validation Techniques

TechniqueCritical Data PointsReference
1H NMRAromatic coupling constants (JHF)
X-ray crystallographyDihedral angles (pyrazole vs. substituents)

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